5-Methylbenzimidazole Core Confers Superior Antimycobacterial Activity Over Unsubstituted Benzimidazole, Benzoxazole, and Benzothiazole Congeners
In a QSAR study analyzing 1,160 MIC values across four heterocyclic scaffolds bearing identical 2-(substituted benzyl)sulfanyl substituent panels, the 5-methylbenzimidazole (5-Me-BIM) series—the core scaffold of CAS 312275-13-1—exhibited significantly higher antimycobacterial activity than benzimidazole (BIM), benzoxazole (BOZ), and benzothiazole (BTZ) analogs [1]. The activity ranking was definitively established as BTZ < BOZ ≈ BIM < 5-Me-BIM across Mycobacterium kansasii 6509/96, M. avium My 330/88, M. kansasii My 235/80, and M. tuberculosis My 331/88 [1].
| Evidence Dimension | Scaffold-dependent antimycobacterial potency (rank order of MIC) |
|---|---|
| Target Compound Data | 5-Me-BIM scaffold: highest activity among four heterocyclic cores tested (BTZ < BOZ ≈ BIM < 5-Me-BIM) |
| Comparator Or Baseline | Benzimidazole (BIM): intermediate activity; Benzoxazole (BOZ): activity comparable to BIM; Benzothiazole (BTZ): lowest activity |
| Quantified Difference | 5-Me-BIM > BIM (exact fold difference varies by strain and substituent; consistent rank order observed across 1,160 MIC determinations) |
| Conditions | In vitro MIC against M. kansasii 6509/96, M. avium My 330/88, M. kansasii My 235/80, M. tuberculosis My 331/88; Šula semisynthetic medium (SEVAC, Prague) |
Why This Matters
Procurement of CAS 312275-13-1 selects the 5-Me-BIM scaffold proven to deliver the highest antimycobacterial potency among four closely related heterocyclic chemotypes, making it the rational choice when screening for antitubercular lead matter.
- [1] Pytela O, Klimesová V. Effect of substitution on the antimycobacterial activity of 2-(substituted benzyl)sulfanyl benzimidazoles, benzoxazoles, and benzothiazoles—a quantitative structure-activity relationship study. Chem Pharm Bull. 2011;59(2):179-184. DOI: 10.1248/cpb.59.179. View Source
